molecular formula C6H5BrClNO2 B11804560 4-Bromo-5-chloro-N-methylfuran-2-carboxamide

4-Bromo-5-chloro-N-methylfuran-2-carboxamide

Cat. No.: B11804560
M. Wt: 238.46 g/mol
InChI Key: VYDJQGLCLWPPNT-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-N-methylfuran-2-carboxamide is a chemical compound with the molecular formula C6H5BrClNO2 and a molecular weight of 238.46 g/mol . This compound is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms. The presence of bromine, chlorine, and a carboxamide group in its structure makes it a unique and valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of 4-Bromo-5-chloro-N-methylfuran-2-carboxamide may involve bulk manufacturing processes that ensure high purity and consistent quality. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-N-methylfuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce various substituted furan derivatives .

Scientific Research Applications

4-Bromo-5-chloro-N-methylfuran-2-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interfere with bacterial cell wall synthesis or disrupt cellular processes by binding to specific enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-chloro-N-methylfuran-2-carboxamide stands out due to its unique combination of bromine, chlorine, and a carboxamide group on a furan ring. This unique structure imparts specific reactivity and properties that make it valuable in various research and industrial applications .

Properties

Molecular Formula

C6H5BrClNO2

Molecular Weight

238.46 g/mol

IUPAC Name

4-bromo-5-chloro-N-methylfuran-2-carboxamide

InChI

InChI=1S/C6H5BrClNO2/c1-9-6(10)4-2-3(7)5(8)11-4/h2H,1H3,(H,9,10)

InChI Key

VYDJQGLCLWPPNT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(O1)Cl)Br

Origin of Product

United States

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